molecular formula C19H17N5O5 B11217425 2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide

2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide

Cat. No.: B11217425
M. Wt: 395.4 g/mol
InChI Key: HNHLDSJJRNCXEC-AWQFTUOYSA-N
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Description

2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a benzohydrazide core with a hydroxy group and a methoxy-substituted phenyl ring, which is further functionalized with a nitro-substituted pyrazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide typically involves a multi-step process:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 2-hydroxybenzoic acid with hydrazine hydrate under reflux conditions to form 2-hydroxybenzohydrazide.

    Functionalization of the Phenyl Ring: The next step involves the introduction of the methoxy group onto the phenyl ring. This can be achieved through methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrazole Moiety: The final step involves the condensation of the methoxy-substituted benzohydrazide with 4-nitro-1H-pyrazole-1-carbaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-oxo-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide.

    Reduction: Formation of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The nitro group can be used as a reporter group in various biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it may have activity against certain types of cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also play a role in modulating the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide can be compared with other benzohydrazide derivatives such as:
    • 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide.
    • 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide.

Uniqueness

The uniqueness of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide lies in its combination of functional groups, which impart distinct chemical and biological properties. The presence of the nitro group, in particular, may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H17N5O5/c1-29-18-7-6-13(8-14(18)11-23-12-15(10-21-23)24(27)28)9-20-22-19(26)16-4-2-3-5-17(16)25/h2-10,12,25H,11H2,1H3,(H,22,26)/b20-9+

InChI Key

HNHLDSJJRNCXEC-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)CN3C=C(C=N3)[N+](=O)[O-]

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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